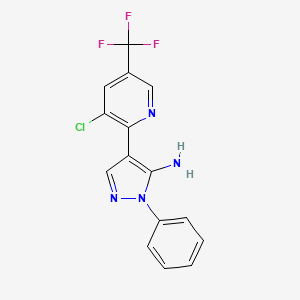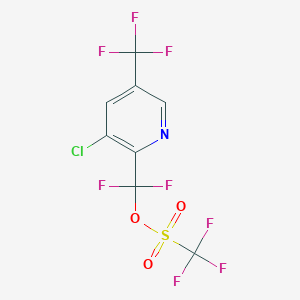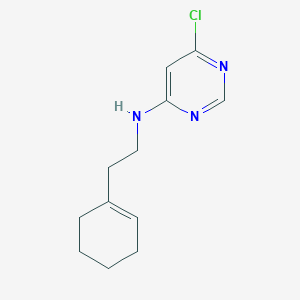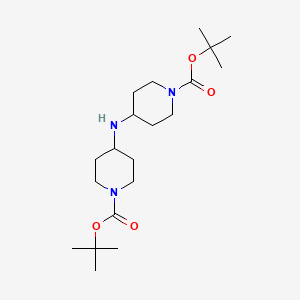
di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate
Descripción general
Descripción
Di-tert-butyl 4,4’-Azanediyldipiperidine-1-carboxylate is a chemical compound with the molecular formula C20H37N3O4 . It is also known as DIBAL-H and is commonly used as a reducing reagent in organic chemistry.
Molecular Structure Analysis
The InChI code for this compound is1S/C20H37N3O4/c1-19(2,3)26-17(24)22-11-7-15(8-12-22)21-16-9-13-23(14-10-16)18(25)27-20(4,5)6/h15-16,21H,7-14H2,1-6H3 . This indicates that the compound has a complex structure involving multiple nitrogen, oxygen, and carbon atoms. Physical And Chemical Properties Analysis
Di-tert-butyl 4,4’-Azanediyldipiperidine-1-carboxylate is a light yellow solid . It has a molecular weight of 383.53 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Mild and Efficient One-Pot Curtius Rearrangement
Lebel and Leogane (2005) developed a one-pot method for synthesizing Boc-protected amines through a Curtius rearrangement process. This method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. The process is facilitated by tetrabutylammonium bromide and zinc(II) triflate, leading to tert-butyl carbamate at low temperatures. This procedure is applicable to a wide range of substrates, including malonate derivatives, thereby enabling access to protected amino acids with high yield Lebel & Leogane, 2005.
Synthesis of Cyclic Amino Acid Esters
Moriguchi et al. (2014) synthesized the cyclic amino acid ester tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. This process involved intramolecular lactonization, characterized by 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. This compound exemplifies the structural intricacy achievable with di-tert-butyl 4,4'-Azanediyldipiperidine-1-carboxylate derivatives Moriguchi et al., 2014.
Lithiation and Reactions of Cyclopropanecarboxylates
Häner et al. (1986) demonstrated the lithiation of tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates, followed by reactions with various electrophiles. This method provides a pathway for synthesizing α-substituted esters, which can be further processed into carboxylic acids or cyclopropanemethanols Häner, Maetzke, & Seebach, 1986.
Iridium-catalyzed Alkylation of Acetates
Iuchi, Obora, and Ishii (2010) reported the iridium-catalyzed alkylation of acetates with primary alcohols and diols using tert-BuOK and IrCl(cod). This method highlights the utility of di-tert-butyl dicarbonate derivatives in synthesizing carboxylates from alcohols, presenting a direct route to valuable raw materials in organic chemistry Iuchi, Obora, & Ishii, 2010.
Stereoselective Synthesis of Piperidine Derivatives
Moskalenko and Boev (2014) synthesized tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, leading to cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. This research demonstrates the versatility of this compound in synthesizing complex molecular architectures with high stereoselectivity Moskalenko & Boev, 2014.
Mecanismo De Acción
The mechanism of action for this compound is not explicitly mentioned in the search results. As a reducing reagent, it likely donates electrons to other compounds in chemical reactions.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O4/c1-19(2,3)26-17(24)22-11-7-15(8-12-22)21-16-9-13-23(14-10-16)18(25)27-20(4,5)6/h15-16,21H,7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTLPBVIJGCDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



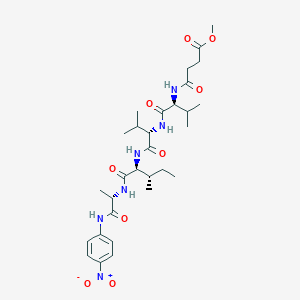
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1474217.png)
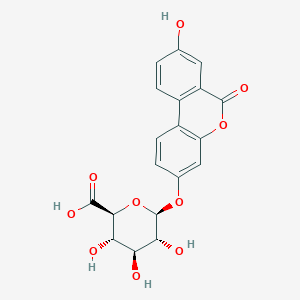
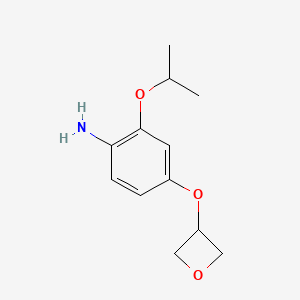
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B1474224.png)




